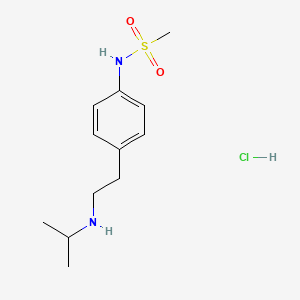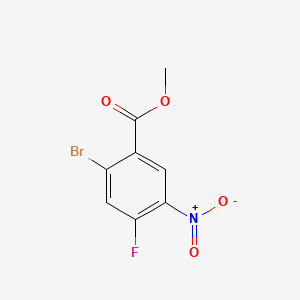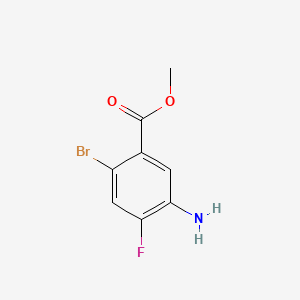
4-Aminophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside hydrochloride: is a galactoside compound used primarily in synthetic preparations. It has a molecular formula of C14H21ClN2O6 and a molecular weight of 348.78 . This compound is notable for its potential antibacterial properties, particularly against bacterial strains responsible for respiratory and urinary tract infections.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside hydrochloride typically involves the reaction of 4-aminophenyl with 2-acetamido-2-deoxy-α-D-galactopyranoside under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. The production process ensures high purity and quality, adhering to stringent regulatory standards.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted galactopyranosides.
科学的研究の応用
Chemistry: In chemistry, 4-Aminophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in carbohydrate chemistry for the study of glycosidic linkages .
Biology: In biological research, this compound is used to study the interactions between carbohydrates and proteins. It serves as a model compound for understanding glycosylation processes .
Medicine: Medically, the compound’s antibacterial properties make it a candidate for developing new antibiotics. It is particularly effective against bacterial strains causing respiratory and urinary tract infections.
Industry: In the industrial sector, the compound is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules .
作用機序
The mechanism of action of 4-Aminophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside hydrochloride involves its interaction with bacterial cell walls. The compound inhibits the synthesis of peptidoglycan, a critical component of bacterial cell walls, thereby preventing bacterial growth and proliferation. This inhibition occurs through the binding of the compound to specific enzymes involved in peptidoglycan synthesis.
類似化合物との比較
4-Nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside: Used in similar synthetic applications and has comparable antibacterial properties.
Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside: An O-glycosylation inhibitor used in carbohydrate chemistry.
4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Utilized in glycosylation studies and has similar biological applications.
Uniqueness: 4-Aminophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside hydrochloride is unique due to its specific interaction with bacterial cell wall synthesis enzymes, making it particularly effective as an antibacterial agent. Its structural properties also make it a versatile building block in synthetic chemistry .
特性
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-2-(4-aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6.ClH/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9;/h2-5,10-14,17,19-20H,6,15H2,1H3,(H,16,18);1H/t10-,11-,12+,13-,14+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRLCGHUXCBVAO-SXQUUHMTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)N)CO)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)N)CO)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-4-methoxybenzenesulfonic Acid](/img/structure/B569079.png)










